![molecular formula C9H14O B14137836 1,4-Dimethylbicyclo[2.2.1]heptan-7-one CAS No. 89243-99-2](/img/structure/B14137836.png)
1,4-Dimethylbicyclo[2.2.1]heptan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylbicyclo[2.2.1]heptan-7-one is a bicyclic ketone with a unique structure that includes two methyl groups attached to the bicycloheptane framework. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylbicyclo[2.2.1]heptan-7-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethylbicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,4-Dimethylbicyclo[22
Aplicaciones Científicas De Investigación
1,4-Dimethylbicyclo[2.2.1]heptan-7-one finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,4-Dimethylbicyclo[221]heptan-7-one exerts its effects involves interactions with various molecular targets The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the compound
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with similar structural features but different substitution patterns.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
Uniqueness
1,4-Dimethylbicyclo[2.2.1]heptan-7-one stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its stability and versatility make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
89243-99-2 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1,4-dimethylbicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C9H14O/c1-8-3-5-9(2,6-4-8)7(8)10/h3-6H2,1-2H3 |
Clave InChI |
SKVSUNMZRFXNAC-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C1=O)(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)

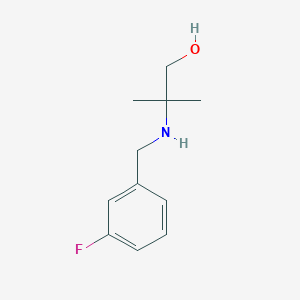
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
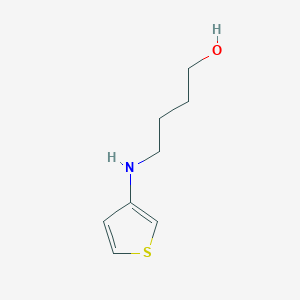
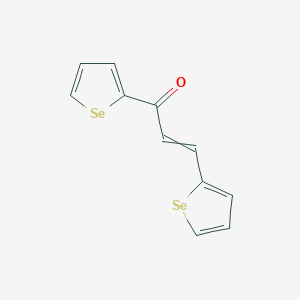

![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14137795.png)
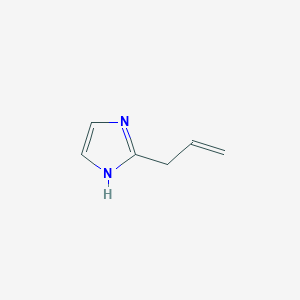
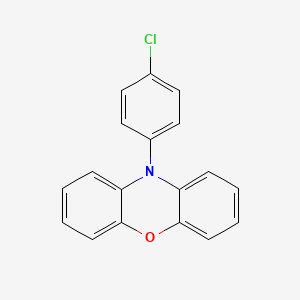

![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
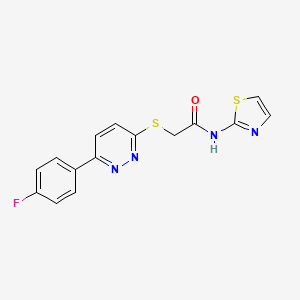
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
